6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran
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Overview
Description
6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the 4,6-Dimethylheptan-2-yloxy Group: The 4,6-dimethylheptan-2-yloxy group can be introduced via an etherification reaction. This involves reacting the benzofuran core with 4,6-dimethylheptan-2-ol in the presence of a strong acid or base to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog without the 4,6-dimethylheptan-2-yloxy group.
4,6-Dimethylheptan-2-yl Benzofuran: A compound with a similar substituent but different core structure.
Uniqueness
6-((4,6-Dimethylheptan-2-yl)oxy)-2,3-dihydrobenzofuran is unique due to the presence of both the benzofuran core and the 4,6-dimethylheptan-2-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51079-51-7 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
6-(4,6-dimethylheptan-2-yloxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C17H26O2/c1-12(2)9-13(3)10-14(4)19-16-6-5-15-7-8-18-17(15)11-16/h5-6,11-14H,7-10H2,1-4H3 |
InChI Key |
AEVPTMBDHRELRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)OC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
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